

An In-depth Technical Guide to the Physical Properties of Laurolactam Monomer

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Compound of Interest

Compound Name: Laurolactam

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Introduction

Laurolactam, with the IUPAC name azacyclotridecan-2-one, is a crucial cyclic amide monomer primarily utilized in the production of the high-performance engineering polymer, Nylon 12.^[1] Its physical and chemical characteristics are fundamental to understanding its polymerization behavior and the properties of the resulting polyamide. This technical guide provides a comprehensive overview of the core physical properties of **Laurolactam**, complete with detailed experimental protocols for their determination and a visualization of its primary chemical transformation.

Core Physical Properties of Laurolactam

The physical properties of **Laurolactam** are summarized in the tables below, providing a consolidated view of its key characteristics.

General and Molar Properties

Property	Value	Source(s)
CAS Number	947-04-6	[2][3]
Molecular Formula	C ₁₂ H ₂₃ NO	[2][4]
Molecular Weight	197.32 g/mol	[3][4]
Appearance	White to off-white or beige crystalline solid	[1][4][5]

Thermal Properties

Property	Value	Source(s)
Melting Point	150-153 °C	[2][3][4]
Boiling Point	314.9 °C at 760 mmHg	[4][6]
Flash Point	188.2 - 195 °C	[2][6]

Density and Solubility

Property	Value	Source(s)
Density	0.884 - 0.9415 g/cm ³ (solid)	[2][4][6]
Water Solubility	Virtually insoluble (0.03 wt%, 223 mg/L at 20°C)	[2][4][5]
Solubility in Organic Solvents	Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane	[1][7]

Other Physicochemical Properties

Property	Value	Source(s)
Vapor Pressure	0.00000731 - 0.000453 mmHg at 20-25°C	[4][6]
LogP (Octanol-Water Partition Coefficient)	2.71 - 3.346	[2][4]
pKa	16.91 ± 0.20 (Predicted)	[2]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of **Lauro lactam**.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 and USP <741>.

1. Principle: The melting point is determined as the temperature range over which a crystalline solid transitions to a liquid state. This is observed by heating a small, packed sample in a capillary tube.

2. Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
- Glass capillary tubes (sealed at one end).
- Sample pulverization tool (e.g., mortar and pestle).

3. Sample Preparation:

- Ensure the **Lauro lactam** sample is dry and in a fine powdered form to ensure uniform heat transfer.
- Introduce the powdered sample into the open end of a capillary tube.

- Pack the sample to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.

4. Procedure:

- Insert the packed capillary tube into the heating block of the melting point apparatus.
- Set the initial heating rate to be rapid to approach the expected melting point.
- When the temperature is approximately 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first signs of melting are observed (the solid begins to collapse or liquefy).
- Continue heating at the slow rate and record the temperature at which the last solid particle melts.
- The recorded temperature range is the melting point of the **Lauro lactam** sample.

5. Data Interpretation: A narrow melting range (e.g., 0.5-1°C) is indicative of a high purity sample.

Boiling Point Determination (Distillation Method)

This protocol is based on the principles outlined in OECD Guideline 103.

1. Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For **Lauro lactam**, this determination must be conducted under reduced pressure to prevent thermal decomposition.

2. Apparatus:

- Distillation apparatus including a round-bottom flask, a condenser, a receiving flask, and a thermometer.
- Heating mantle.

- Vacuum pump and a manometer.

- Boiling chips.

3. Procedure:

- Place a sample of **Lauro lactam** and boiling chips into the round-bottom flask.
- Assemble the distillation apparatus, ensuring all joints are properly sealed.
- Position the thermometer bulb so that its top is level with the bottom of the side arm of the distillation head.
- Connect the apparatus to the vacuum system and reduce the pressure to the desired level, recording the pressure from the manometer.
- Begin heating the sample gently.
- Observe the temperature as the liquid begins to boil and the vapor condenses.
- Record the stable temperature at which the condensate drips from the thermometer bulb into the condenser. This is the boiling point at the recorded pressure.
- The boiling point at standard pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.

Water Solubility Determination (Flask Method)

This protocol is based on the principles outlined in OECD Guideline 105.

1. Principle: The water solubility is determined by establishing a saturated solution of the substance in water at a specific temperature and then measuring the concentration of the substance in the aqueous phase.

2. Apparatus:

- Flasks with stoppers.
- Constant temperature water bath or shaker.

- Centrifuge.
- Analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).
- Filtration apparatus (if necessary).

3. Procedure:

- Add an excess amount of **Lauro lactam** to a flask containing purified water.
- Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- After equilibration, allow the mixture to stand to let undissolved particles settle.
- Separate the aqueous phase from the solid phase by centrifugation.
- Carefully withdraw a known volume of the clear supernatant.
- Analyze the concentration of **Lauro lactam** in the supernatant using a validated analytical method.
- The determined concentration represents the water solubility of **Lauro lactam** at that temperature.

Density Determination (Pycnometer Method)

1. Principle: The density of a solid is determined by measuring the mass of a known volume of the substance. A pycnometer is used to accurately determine the volume of the solid by displacement of a liquid of known density.

2. Apparatus:

- Pycnometer (a glass flask of a specific volume with a ground-glass stopper containing a capillary tube).
- Analytical balance.

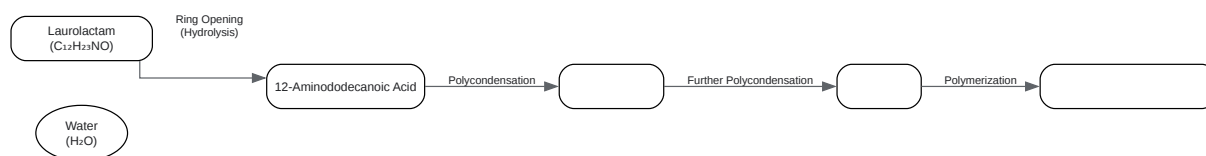
- A liquid in which **Lauro lactam** is insoluble and has a known density (e.g., a saturated hydrocarbon).
- Constant temperature bath.

3. Procedure:

- Weigh the clean, dry, and empty pycnometer (m_1).
- Add a known mass of the **Lauro lactam** sample to the pycnometer and weigh it again (m_2).
- Fill the pycnometer containing the sample with the liquid of known density, ensuring no air bubbles are trapped, and place it in a constant temperature bath to reach thermal equilibrium.
- Adjust the liquid level to the mark on the capillary and weigh the pycnometer with the sample and liquid (m_3).
- Empty and clean the pycnometer. Fill it with only the liquid of known density, bring it to the same temperature, and weigh it (m_4).
- The density of **Lauro lactam** (ρ_{sample}) is calculated using the following formula: $\rho_{\text{sample}} = [(m_2 - m_1) / ((m_4 - m_1) - (m_3 - m_2))] * \rho_{\text{liquid}}$ where ρ_{liquid} is the density of the liquid used.

Ring-Opening Polymerization of Lauro lactam to Nylon 12

Lauro lactam is the monomer precursor to Nylon 12, a polyamide with excellent mechanical properties. The polymerization proceeds via a ring-opening mechanism, which can be initiated by water (hydrolytic polymerization) or by anionic or cationic initiators. The following diagram illustrates the general pathway of hydrolytic ring-opening polymerization.



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Caption: Hydrolytic Ring-Opening Polymerization of **Lauro lactam**.

This diagram illustrates the key stages of the hydrolytic polymerization of **Lauro lactam** to form Nylon 12. The process begins with the ring-opening of the **Lauro lactam** monomer by water to form 12-aminododecanoic acid. This amino acid then undergoes polycondensation, releasing water, to form dimers and subsequently larger pre-polymers. The final stage involves further polymerization to yield the high molecular weight Nylon 12 polymer.

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